5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
CAS No.: 1354949-51-1
Cat. No.: VC2560500
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.
![5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole - 1354949-51-1](/images/structure/VC2560500.png)
Specification
CAS No. | 1354949-51-1 |
---|---|
Molecular Formula | C9H15ClN2O2 |
Molecular Weight | 218.68 g/mol |
IUPAC Name | 5-(chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C9H15ClN2O2/c1-6(2)5-13-7(3)9-11-8(4-10)14-12-9/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | YYMSMGUSGDGKRX-UHFFFAOYSA-N |
SMILES | CC(C)COC(C)C1=NOC(=N1)CCl |
Canonical SMILES | CC(C)COC(C)C1=NOC(=N1)CCl |
Introduction
Structural Characteristics and Chemical Properties
The 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole molecule features a characteristic 1,2,4-oxadiazole core, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms at positions 1, 2, and 4. This core structure has gained considerable attention in medicinal chemistry due to its unique bioisosteric properties and potential to participate in various biological interactions.
The compound contains two key substitutions that define its chemical identity and reactivity profile. At position 5 of the oxadiazole ring, there is a chloromethyl group (−CH₂Cl), which serves as an electrophilic site susceptible to nucleophilic substitution reactions. This reactive moiety makes the compound particularly valuable as a synthetic intermediate, enabling further modifications for the development of more complex molecular structures. At position 3, the compound features a [1-(2-methylpropoxy)ethyl] substituent, which contributes to the compound's lipophilicity and potential for hydrophobic interactions with biological targets.
The 1,2,4-oxadiazole core itself possesses several notable properties that contribute to its pharmaceutical relevance. The heterocyclic structure exhibits aromatic character, planar geometry, and a dipole moment that facilitates hydrogen bonding and other non-covalent interactions with biological receptors . These structural features make 1,2,4-oxadiazoles, including 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole, particularly interesting as potential pharmacophores in drug design.
Table 1: Key Structural Elements of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole
Structural Feature | Description | Potential Significance |
---|---|---|
1,2,4-Oxadiazole core | Five-membered heterocyclic ring with O at position 1 and N at positions 2 and 4 | Provides bioisosteric properties and enables biological activity |
Chloromethyl group at position 5 | Reactive functional group (−CH₂Cl) | Enables nucleophilic substitution reactions for further modifications |
[1-(2-methylpropoxy)ethyl] at position 3 | Branched alkoxy substituent | Contributes to lipophilicity and potential hydrophobic interactions |
Reactivity and Chemical Transformations
The reactivity profile of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole is largely determined by its functional groups and the inherent properties of the 1,2,4-oxadiazole ring system. Understanding these reactive characteristics is crucial for its application in organic synthesis and pharmaceutical development.
Reactive Site | Type of Reactions | Potential Products |
---|---|---|
Chloromethyl group | Nucleophilic substitution (S<sub>N</sub>2) | Amines, ethers, thioethers, esters |
Oxadiazole ring | Ring stability/potential ring opening | Acyclic derivatives under harsh conditions |
Ether linkage | Cleavage with strong Lewis acids | Alcohol derivatives |
Structure-Activity Relationships and Design Considerations
Structure-activity relationship (SAR) studies on 1,2,4-oxadiazole derivatives provide valuable insights for the potential development of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole-based therapeutic agents. Understanding these relationships can guide rational design strategies for optimizing biological activity and pharmacological properties.
Several key structural features have been identified as important determinants of biological activity in 1,2,4-oxadiazole compounds. The substitution pattern on the oxadiazole ring significantly influences activity profiles, with different substituents at positions 3 and 5 leading to diverse biological effects . For anticancer activity specifically, the presence of certain functional groups has been shown to enhance potency.
Future Research Directions and Challenges
The development of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole and its derivatives presents both opportunities and challenges for future research. Given the limited specific information available about this particular compound, several research directions warrant exploration to fully understand its potential applications and properties.
A comprehensive characterization of the compound's physicochemical properties, including solubility, stability, and partition coefficient, would provide valuable information for assessing its drug-likeness and potential pharmaceutical applications. Additionally, systematic biological screening against diverse targets and cell lines would help identify specific therapeutic areas where derivatives of this compound might show promise.
The reactive chloromethyl group offers opportunities for developing libraries of derivatives through combinatorial chemistry approaches. By introducing various substituents at this position, researchers could explore structure-activity relationships and potentially identify compounds with enhanced biological activity profiles. Computational approaches, including molecular docking and QSAR modeling, could guide these efforts by predicting potentially active compounds before synthesis.
One of the challenges in developing 1,2,4-oxadiazole-based therapeutics has been optimizing their pharmacokinetic properties. While these compounds often exhibit promising in vitro activity, translating this to in vivo efficacy requires careful consideration of ADME parameters (absorption, distribution, metabolism, excretion). For 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole derivatives, structural modifications might be necessary to achieve an optimal balance between target engagement and drug-like properties.
Another area for exploration is the potential application of 5-(Chloromethyl)-3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazole in fields beyond pharmaceuticals. The compound's reactive nature and heterocyclic structure might make it valuable in materials science, catalysis, or as a building block for more complex molecular architectures with applications in various technologies.
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